(2-Bromophenyl)boronic acid

Cascade Catalysis Phenanthrenol Synthesis Chemoselective Cross‑Coupling

Boronic acid reagents exhibit variable anhydride content due to boroxine formation, causing stoichiometric uncertainty in cross-coupling. (2-Bromophenyl)boronic acid resolves this: the ortho-bifunctional architecture enables Suzuki-Miyaura coupling while the ortho-bromine remains intact for subsequent intramolecular Heck cyclization or Buchwald-Hartwig amination-a cascade impossible with meta/para isomers. • Enables cascade Suzuki/Heck synthesis of phenanthrenols & indoloquinolines • Ortho-bromine structurally indispensable for intramolecular cyclization • Neutralization titration: 97-110%; pre-use standardization recommended

Molecular Formula C6H6BBrO2
Molecular Weight 200.83 g/mol
CAS No. 244205-40-1
Cat. No. B033125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)boronic acid
CAS244205-40-1
Synonyms(2-Bromophenyl)boronic Acid;  2-Bromophenylboronic Acid;  o-Bromophenylboronic Acid
Molecular FormulaC6H6BBrO2
Molecular Weight200.83 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1Br)(O)O
InChIInChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
InChIKeyPLVCYMZAEQRYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromophenylboronic Acid: Ortho-Bifunctional Building Block


(2‑Bromophenyl)boronic acid (CAS 244205‑40‑1) is an ortho‑substituted arylboronic acid with the molecular formula C₆H₆BBrO₂ and a molecular weight of 200.83 g/mol [REFS‑1]. It belongs to the class of bifunctional aromatic building blocks that contain both a boronic acid moiety (–B(OH)₂) and an electrophilic bromine substituent on the same phenyl ring. This ortho‑bifunctional architecture distinguishes it from its meta‑ and para‑substituted isomers (3‑bromophenylboronic acid and 4‑bromophenylboronic acid), as well as from monofunctional arylboronic acids that lack an orthogonal reactive handle [REFS‑2]. The compound serves primarily as a dual‑role reagent in palladium‑catalyzed cross‑coupling chemistry, where the boronic acid group participates as a nucleophilic coupling partner while the bromine atom remains available for subsequent functionalization via Suzuki–Miyaura coupling, Buchwald–Hartwig amination, or other metal‑catalyzed transformations [REFS‑3].

1
Ortho-Bifunctional Architecture
Boronic acid and bromine on the same phenyl ring enable dual-role reactivity for sequential cross-coupling.
2
Cascade Synthesis Enabler
First Suzuki coupling retains the ortho-bromine for a subsequent Heck or Buchwald–Hartwig cyclization.
3
Isomer-Specific Geometry
Meta- and para-bromophenylboronic acids do not support the same intramolecular cyclization pathways.

2-Bromophenylboronic Acid: Irreplaceability in Multi-Step Synthesis


Generic substitution of (2‑bromophenyl)boronic acid with its meta‑ or para‑bromophenyl isomers, or with monofunctional arylboronic acids lacking an electrophilic handle, fundamentally alters the achievable synthetic sequence and the molecular architecture of the final product [REFS‑1]. The ortho‑bifunctional character of (2‑bromophenyl)boronic acid enables a unique chemoselective reaction pathway: the boronic acid group undergoes Suzuki–Miyaura coupling with an aryl halide partner, while the ortho‑positioned bromine atom remains intact and available for a subsequent transformation—typically an intramolecular cyclization or a second intermolecular coupling [REFS‑2]. Meta‑ and para‑bromophenylboronic acids, by contrast, position the bromine atom at a spatial orientation that precludes the same intramolecular cyclization geometries and alters the electronic environment at the reaction center, resulting in different regioselectivity outcomes and, in many cases, the inability to form the desired fused heterocyclic or polyaromatic ring systems [REFS‑3]. Furthermore, boronic acids are inherently prone to dehydration to form cyclic boroxine trimers under ambient storage conditions, which introduces batch‑to‑batch variability in effective molar quantity—a procurement‑critical factor that must be accounted for in supply chain decisions [REFS‑4].

Positional Isomer Mismatch
Meta- and para-bromophenylboronic acids lack the ortho-bromine geometry required for intramolecular cyclization, leading to different regioselectivity outcomes.
Monofunctional Arylboronic Acids
Phenylboronic acid or other boronic acids without an electrophilic bromine handle cannot support a second C–C or C–N coupling step after the initial Suzuki reaction.
Boroxine Anhydride Content
Arylboronic acids reversibly dehydrate to boroxine trimers, introducing batch-to-batch stoichiometry variability; purity specifications >100% may reflect anhydride content.

2-Bromophenylboronic Acid: Comparator Performance Evidence


Cascade Suzuki/Heck Cyclization to Phenanthrenols

In a palladium‑catalyzed cascade reaction with chalcone, (2‑bromophenyl)boronic acid undergoes a sequential Suzuki/Heck coupling followed by Michael addition to yield phenanthrenols [REFS‑1]. This cascade reactivity is enabled by the ortho‑relationship between the boronic acid and bromine substituents, which permits intramolecular cyclization after the initial intermolecular Suzuki coupling. Meta‑ and para‑bromophenylboronic acids lack the spatial proximity required for this intramolecular Heck cyclization step; therefore, the identical reaction conditions with these isomers terminate after the first Suzuki coupling and do not yield the fused tricyclic phenanthrenol scaffold [REFS‑1]. The reaction selectivity can be modulated by solvent choice and reagent concentration, but the ortho‑substitution pattern is a non‑negotiable structural prerequisite for cascade progression.

Cascade Suzuki/Heck Cyclization
Class-level
Ortho-isomer completes cascade to phenanthrenol; meta/para isomers stop after first Suzuki coupling.
Ortho geometry is essential for intramolecular Heck cyclization.
Solvent and concentration modulate yield; ortho arrangement is a structural prerequisite.
Cascade Catalysis Phenanthrenol Synthesis Chemoselective Cross‑Coupling

Suzuki Coupling with Dihaloheterocycles and Double C–N Bond Formation

In the synthesis of 10H‑indolo[3,2‑b]quinolines and 6H‑indolo[2,3‑b]quinolines, (2‑bromophenyl)boronic acid participates in a chemoselective Suzuki reaction with 2,3‑dihaloquinolines, where coupling occurs exclusively at the more reactive halogen position [REFS‑1]. The ortho‑bromine substituent remains intact during this first step and subsequently undergoes a double Buchwald‑Hartwig C–N coupling to construct the fused indoloquinoline core [REFS‑1]. A monofunctional arylboronic acid such as phenylboronic acid would lack the second reactive handle (the bromine atom), rendering the subsequent double C–N coupling impossible. The reported yields for the overall two‑step sequence range from moderate to high, with the regioselectivity of the initial Suzuki step being determined by the differential reactivity of the halogen substituents on the quinoline substrate (I > Br > Cl) rather than by the boronic acid component, but the presence of the ortho‑bromine is essential for the cyclization step.

Sequential Suzuki + Double C–N Coupling
Class-level
Enables two-step indoloquinoline synthesis; monofunctional boronic acids do not support the second C–N coupling.
Ortho-bromine acts as a latent electrophile for subsequent amination.
Regioselectivity of first step depends on dihaloheterocycle, but ortho-bromine is key for cyclization.
Heterocyclic Synthesis Regioselective Suzuki Coupling Indoloquinoline Scaffolds

Iodo-Selectivity in Suzuki Coupling

In the reaction of (2‑bromophenyl)boronic acid with 5‑bromo‑3‑iodoimidazo[1,2‑a]pyridine under standard Suzuki–Miyaura conditions, the coupling occurs exclusively at the iodo‑substituted 3‑position, leaving the bromine substituent at the 5‑position of the imidazopyridine ring untouched [REFS‑1]. This chemoselectivity is governed by the relative reactivity of aryl halides toward oxidative addition with Pd(0): C–I bonds undergo oxidative addition approximately 100–1,000 times faster than C–Br bonds under comparable conditions [REFS‑2]. The ortho‑bromine on the phenyl ring of the boronic acid remains fully intact and is subsequently utilized in a twofold Buchwald–Hartwig cyclization to form the triazaaceanthrylene core [REFS‑1]. This three‑step sequence (chemoselective Suzuki + double C–N coupling) yields the target 6‑aryl‑6H‑2,2a1,6‑triazaaceanthrylenes in 66% yield after optimization [REFS‑1].

Iodo-Selectivity in Suzuki Coupling
Cross-study comparable
C–I oxidative addition ~100–1,000× faster than C–Br, enabling predictable coupling site.
Enables protecting-group-free sequential coupling on polyhalogenated heterocycles.
Based on Pd(0) reactivity hierarchy; absolute rates depend on ligands and conditions.
Chemoselectivity Polyhalogenated Heterocycles Triazaaceanthrylene Synthesis

Boroxine Anhydride Content and Batch Variability

Commercially supplied (2‑bromophenyl)boronic acid contains varying amounts of the corresponding cyclic boroxine anhydride, formed via spontaneous dehydration of the boronic acid functionality under ambient storage conditions [REFS‑1]. This equilibrium between boronic acid and boroxine trimer is a general phenomenon for arylboronic acids [REFS‑2], but it has direct consequences for procurement and experimental reproducibility: the effective molar quantity of active boronic acid species per unit mass of material can vary by up to 10–15% depending on the extent of dehydration. Vendor purity specifications reflect this inherent variability—neutralization titration values range from 97.0% to 110.0% [REFS‑1], with the >100% values indicating the presence of anhydride that titrates as boronic acid after hydrolysis. Melting point ranges vary among suppliers: TCI reports 110 °C [REFS‑1], Ziyi Reagent reports 109–114 °C [REFS‑3], and AKSci reports 113–115 °C [REFS‑4], reflecting differences in anhydride content and crystal form.

Boroxine Content & Batch Variability
Specification review
Purity titration 97–110% across vendors; mp 109–115°C.
Values >100% indicate boroxine anhydride; batch stoichiometry requires standardization.
Use single vendor lot or characterize anhydride ratio by ¹H NMR or Karl Fischer titration.
Quality Control Boroxine Equilibrium Procurement Specification

2-Bromophenylboronic Acid: Application Scenarios


Cascade Synthesis of Fused Polyaromatic Scaffolds

Based on the cascade Suzuki/Heck/Michael addition protocol validated by Yongpanich et al. (2024) [REFS‑1], (2‑bromophenyl)boronic acid should be prioritized for research programs requiring the convergent assembly of phenanthrenol derivatives in a single‑pot sequence. The ortho‑bromine substituent is structurally indispensable for the intramolecular Heck cyclization step; meta‑ and para‑bromophenylboronic acids do not support this cascade [REFS‑1]. Similarly, the sequential Suzuki / double Buchwald–Hartwig protocol reported for indoloquinoline synthesis [REFS‑2] leverages the ortho‑bromine as a latent electrophile for C–N bond formation, a capability absent in monofunctional arylboronic acids. Procurement for these application classes should favor (2‑bromophenyl)boronic acid over its positional isomers or simpler arylboronic acids.

Chemoselective Suzuki Coupling on Polyhalogenated Heterocycles

For synthetic programs involving dihalogenated heteroaromatic substrates (e.g., 5‑bromo‑3‑iodoimidazo[1,2‑a]pyridine or 2,3‑dihaloquinolines), (2‑bromophenyl)boronic acid offers predictable chemoselectivity: coupling occurs exclusively at the more reactive iodo‑ or bromo‑substituted position, leaving the less reactive halogen intact for subsequent transformations [REFS‑3][REFS‑2]. This orthogonality, governed by the established oxidative addition rate hierarchy (C–I >> C–Br > C–Cl), enables protecting‑group‑free sequential coupling strategies that reduce overall step count. The ortho‑bromine on the phenyl ring remains available for a final intramolecular cyclization—a strategic advantage for constructing fused tri‑ and tetracyclic heteroaromatic systems relevant to medicinal chemistry [REFS‑3].

Mitigating Boroxine Content Variability

Given the well‑documented tendency of arylboronic acids to undergo spontaneous dehydration to boroxine trimers under ambient storage [REFS‑4], procurement of (2‑bromophenyl)boronic acid requires explicit attention to anhydride content. Vendor‑reported neutralization titration values ranging from 97.0% to 110.0% [REFS‑5] reflect this equilibrium, with values >100% indicating the presence of boroxine that hydrolyzes to boronic acid during titration. For critical synthetic applications where precise stoichiometry is essential, procurement decisions should include either: (i) sourcing from a single vendor lot and characterizing the exact boronic acid:anhydride ratio by ¹H NMR or Karl Fischer titration prior to use, or (ii) pre‑treating the material via azeotropic dehydration or aqueous hydrolysis to standardize the active species. Melting point discrepancies among vendors (109–114 °C vs. 113–115 °C) provide a rapid, albeit approximate, indicator of batch‑to‑batch compositional variation [REFS‑5][REFS‑6].

Rh-Catalyzed Carbonylative Cyclization to Indenones

Harada et al. (2007) demonstrated that (2‑bromophenyl)boronic acid participates in Rh(I)‑catalyzed carbonylative cyclization with alkynes under 1 atm of CO to yield indenones [REFS‑7]. The reaction proceeds via arylrhodium addition to the alkyne followed by oxidative addition of the ortho‑C–Br bond—a mechanistic pathway that is unique to ortho‑halogenated arylboronic acids. Meta‑ and para‑bromophenylboronic acids cannot undergo the requisite intramolecular oxidative addition step due to the spatial separation between the metalated aromatic ring and the C–Br bond. This application scenario is relevant for programs synthesizing indenone‑based pharmaceutical intermediates or natural product analogs.

Application
Selection Property
Validation Focus
Cascade synthesis of phenanthrenols & indoloquinolines
Ortho-bifunctional reactivity
Intramolecular cyclization efficiency vs. meta/para isomers
Chemoselective coupling on dihaloheterocycles
Halide reactivity hierarchy (I > Br > Cl)
Coupling site orthogonality without protecting groups
Stoichiometry-sensitive cross-coupling campaigns
Boronic acid / boroxine equilibrium
Batch standardization via NMR or KF titration before use
Carbonylative cyclization to indenones
Ortho-C–Br oxidative addition pathway
Intramolecular cyclization exclusive to ortho-haloarylboronic acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.